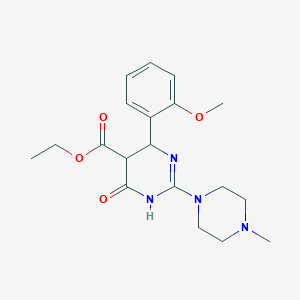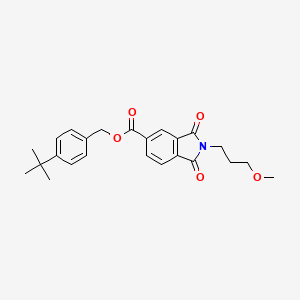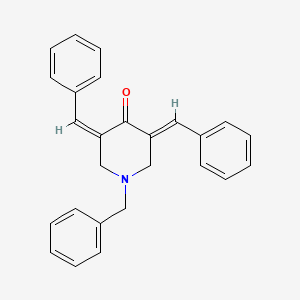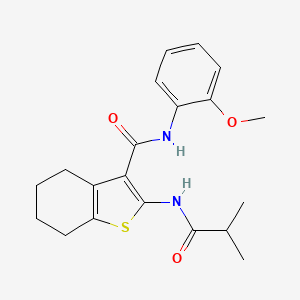![molecular formula C15H11N3O5S2 B4714683 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzenesulfonamide](/img/structure/B4714683.png)
4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzenesulfonamide typically involves multiple steps, starting from basic pyrimidinyl and furanyl scaffolds and incorporating benzenesulfonamide functionality. For instance, compounds like N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide are structurally characterized and synthesized through specific reactions that may involve acylation, sulfonation, or condensation processes, forming complex molecular chains and networks through π–π interactions and hydrogen-bonding interactions (Mohamed-Ezzat, Kariuki, & Azzam, 2023).
Molecular Structure Analysis
The molecular structure of compounds similar to the target compound is often determined using crystallography, revealing intricate details about their geometry, including the arrangement of phenyl and pyrimidine groups and the formation of three-dimensional networks through non-covalent interactions. These structures highlight the importance of intramolecular and intermolecular interactions in determining the stability and reactivity of the molecule (Mohamed-Ezzat, Kariuki, & Azzam, 2023).
Future Directions
The future directions for research on this compound could include further investigation of its potential biological activities, such as its potential as an inhibitor of MDM2–p53 and MDMX–p53 protein–protein interactions . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the MDM2-p53 and MDMX-p53 protein-protein interactions . These proteins play a crucial role in the regulation of the cell cycle and apoptosis, making them important targets for cancer therapeutics .
Mode of Action
The compound interacts with its targets by inhibiting the MDM2-p53 and MDMX-p53 protein-protein interactions . This inhibition disrupts the normal function of these proteins, leading to changes in cell cycle regulation and apoptosis .
Biochemical Pathways
The affected pathways primarily involve the regulation of the cell cycle and apoptosis. By inhibiting the MDM2-p53 and MDMX-p53 interactions, the compound can potentially disrupt these pathways and induce cell cycle arrest and apoptosis . This can lead to the death of cancer cells and potentially halt the progression of the disease .
Result of Action
The result of the compound’s action is the potential induction of cell cycle arrest and apoptosis in cancer cells . This can lead to the death of these cells and potentially halt the progression of the disease .
properties
IUPAC Name |
4-[5-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S2/c16-25(21,22)10-4-1-8(2-5-10)12-6-3-9(23-12)7-11-13(19)17-15(24)18-14(11)20/h1-7H,(H2,16,21,22)(H2,17,18,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKDQBGHICUQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-bromophenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4714608.png)
![N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4714622.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4714630.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-thienylmethyl)-2-furamide](/img/structure/B4714641.png)
![N-cyclopentyl-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4714648.png)
![2-{[3-cyano-6-(2-thienyl)-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4714653.png)

![7-hydroxy-N'-[1-(4-isobutylphenyl)ethylidene]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B4714660.png)



![N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4714691.png)
![N'-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4714695.png)